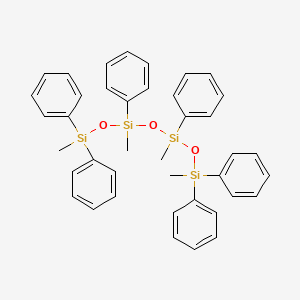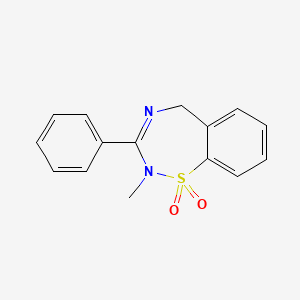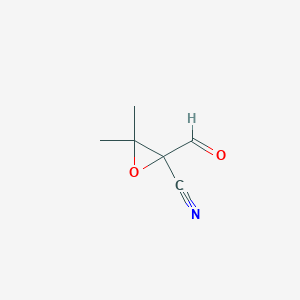
2-Formyl-3,3-dimethyloxirane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formyl-3,3-dimethyloxirane-2-carbonitrile is an organic compound with a unique structure that includes an oxirane ring, a formyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-3,3-dimethyloxirane-2-carbonitrile typically involves the reaction of 3,3-dimethyloxirane with a formylating agent and a nitrile source. One common method is the reaction of 3,3-dimethyloxirane with formic acid and cyanogen bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
2-Formyl-3,3-dimethyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Formyl-3,3-dimethyloxirane-2-carboxylic acid.
Reduction: 2-Formyl-3,3-dimethyloxirane-2-amine.
Substitution: Various substituted oxirane derivatives depending on the nucleophile used.
科学的研究の応用
2-Formyl-3,3-dimethyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Formyl-3,3-dimethyloxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biomolecules. The formyl and nitrile groups can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity.
類似化合物との比較
Similar Compounds
2,3-Dimethyloxirane: Lacks the formyl and nitrile groups, making it less reactive in certain chemical reactions.
2-Formyl-3-methyloxirane: Contains a formyl group but lacks the nitrile group, resulting in different reactivity and applications.
3,3-Dimethyloxirane-2-carbonitrile: Contains a nitrile group but lacks the formyl group, leading to variations in chemical behavior.
Uniqueness
2-Formyl-3,3-dimethyloxirane-2-carbonitrile is unique due to the presence of both formyl and nitrile groups, which provide a combination of reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H7NO2 |
|---|---|
分子量 |
125.13 g/mol |
IUPAC名 |
2-formyl-3,3-dimethyloxirane-2-carbonitrile |
InChI |
InChI=1S/C6H7NO2/c1-5(2)6(3-7,4-8)9-5/h4H,1-2H3 |
InChIキー |
TXGNGCLZFUWJEB-UHFFFAOYSA-N |
正規SMILES |
CC1(C(O1)(C=O)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


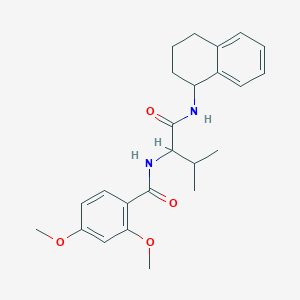
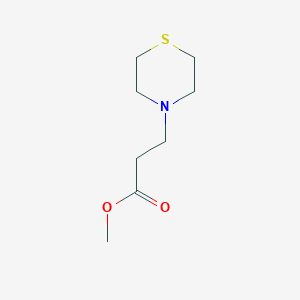
![methyl 4-[(N-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alanyl)amino]butanoate](/img/structure/B13825543.png)
![(NZ)-N-[2-bromo-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13825545.png)
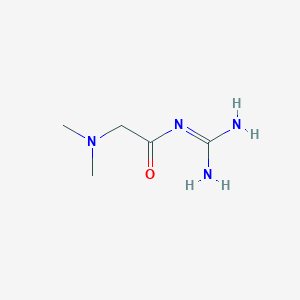
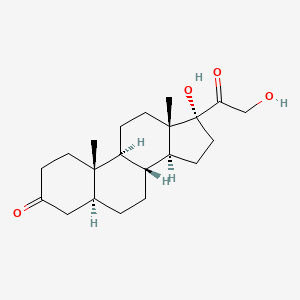
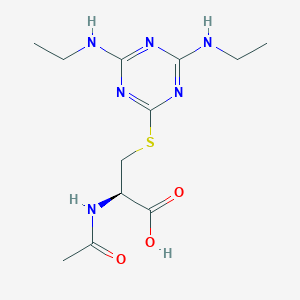
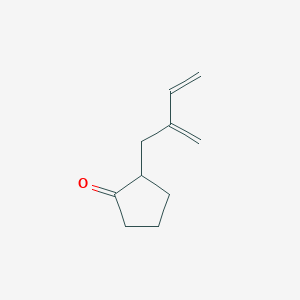
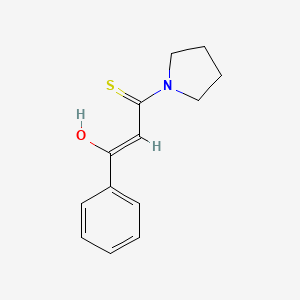
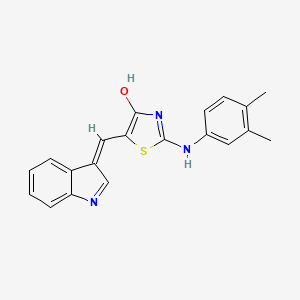
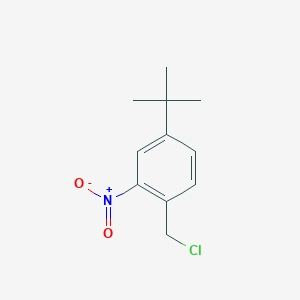
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,5-(bromomethyl)-3',6'-dihydroxy-](/img/structure/B13825584.png)
